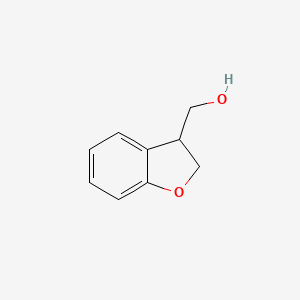

(2,3-Dihydrobenzofuran-3-yl)methanol

説明

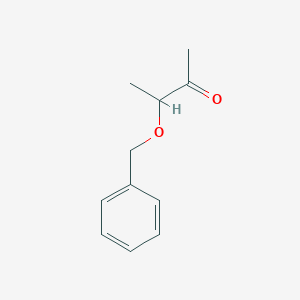

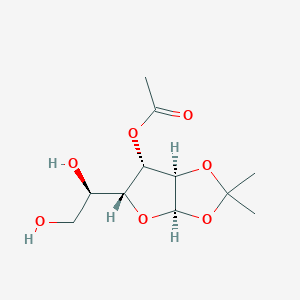

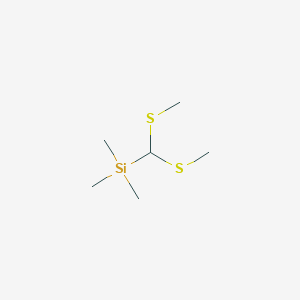

(2,3-Dihydrobenzofuran-3-yl)methanol is a compound that can be synthesized through various chemical reactions involving methanol and other organic compounds. The structure of the compound includes a dihydrobenzofuran moiety, which is a common structural unit in many organic molecules, particularly those with potential biological activity.

Synthesis Analysis

The synthesis of dihydroisobenzofurans, which are closely related to (2,3-Dihydrobenzofuran-3-yl)methanol, can be achieved through a one-pot three-component approach. This method starts from o-bromoarylaldehydes, methanol, and terminal alkynes, proceeding through a cooperative palladium/base promoted coupling/addition/cyclization sequence to yield a variety of substituted dihydroisobenzofurans in high yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, has been characterized by single-crystal X-ray diffraction. This compound consists of a Schiff base moiety and a lattice methanol molecule, with the two benzene rings being nearly coplanar . Although not the exact compound , this analysis provides insight into the potential structural characteristics of (2,3-Dihydrobenzofuran-3-yl)methanol.

Chemical Reactions Analysis

The electroreduction of dibenzofuran and its chlorinated derivatives in deuterated methanol has been studied, leading to the formation of Birch-type reduction products. This indicates that methanol can participate in electrochemical reactions with furan derivatives, which may be relevant to the chemical behavior of (2,3-Dihydrobenzofuran-3-yl)methanol . Additionally, methanol has been shown to add to dihapto-coordinated rhenium complexes of furan, resulting in the formation of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2,3-Dihydrobenzofuran-3-yl)methanol are not detailed in the provided papers, the studies on related compounds offer some insights. For instance, the Schiff base compound mentioned earlier has a monoclinic crystal system and displays moderate antibacterial activities, suggesting potential biological relevance . The electrochemical behavior of furan derivatives in methanol also suggests that (2,3-Dihydrobenzofuran-3-yl)methanol may have interesting electrochemical properties .

科学的研究の応用

Catalytic Applications

(2,3-Dihydrobenzofuran-3-yl)methanol plays a role in various catalytic processes. For instance, it's involved in hydrogenolysis and hydrogenation in supercritical methanolic solutions using porous metal oxide catalysts. This process is significant for lignin depolymerization, a key step in converting biomass into valuable chemicals (Macala et al., 2009).

Synthetic Chemistry

In synthetic chemistry, (2,3-Dihydrobenzofuran-3-yl)methanol derivatives are used as intermediates in various reactions. For example, they are involved in the synthesis of bis-benzoquinoline derivatives catalyzed by iodine through the ring-opening of furan (Chen et al., 2013). Additionally, its derivatives are used in the photocatalytic C−H activation and C−C coupling of monohydric alcohols, a process that converts alcohols into high-value-added chemicals (Wang et al., 2021).

Photocatalysis and Piezocatalysis

(2,3-Dihydrobenzofuran-3-yl)methanol derivatives are significant in photocatalysis and piezocatalysis. They participate in the sensitized photooxidation of ortho-prenyl phenol, leading to the formation of dihydrobenzofurans, which are important in biomimetic synthesis (Jabeen et al., 2022).

Chemical Complexation and Electroreduction

This compound is also involved in chemical complexation reactions and electroreduction processes. For instance, it plays a role in the conductometric study of complexation reactions involving macrocyclic ligands and cations in non-aqueous solvents (Rounaghi et al., 2009). In electroreduction, it's used in the reduction of dibenzofuran and its chlorinated derivatives in deuterated methanol (Voss et al., 1998).

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALRRRJZSULDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzofuran-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)